molecular formula C18H14ClNO4S2 B388178 (5E)-3-(3-chlorophenyl)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-3-(3-chlorophenyl)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B388178
M. Wt: 407.9g/mol
InChI Key: GPDRCFKWKBDNIM-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-(3-chlorophenyl)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidin family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3-chlorophenyl)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization to form the thiazolidin ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions may target the thiazolidin ring or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

Biologically, thiazolidin derivatives have been studied for their antimicrobial, antifungal, and anticancer properties. The presence of chloro and hydroxy groups may enhance these activities.

Medicine

In medicine, compounds like this one are investigated for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor modulators, or have other pharmacological effects.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (5E)-3-(3-chlorophenyl)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloro-phenyl)-2-thioxo-thiazolidin: Lacks the benzylidene and hydroxy groups.

    5-(4-Hydroxy-3,5-dimethoxy-benzylidene)-2-thioxo-thiazolidin: Lacks the chloro-phenyl group.

Uniqueness

The unique combination of chloro, hydroxy, and methoxy groups in (5E)-3-(3-chlorophenyl)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H14ClNO4S2

Molecular Weight

407.9g/mol

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14ClNO4S2/c1-23-13-6-10(7-14(24-2)16(13)21)8-15-17(22)20(18(25)26-15)12-5-3-4-11(19)9-12/h3-9,21H,1-2H3/b15-8+

InChI Key

GPDRCFKWKBDNIM-OVCLIPMQSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl

SMILES

COC1=CC(=CC(=C1O)OC)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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